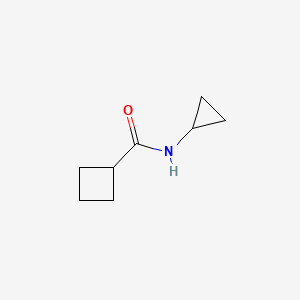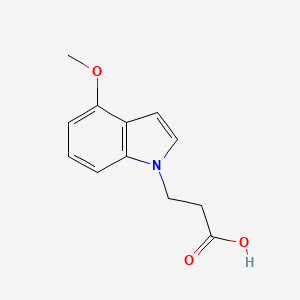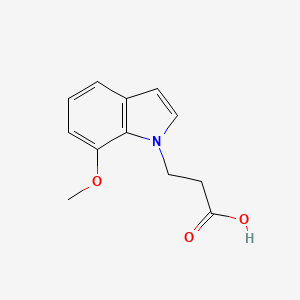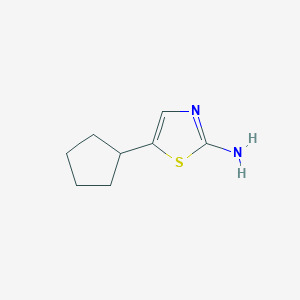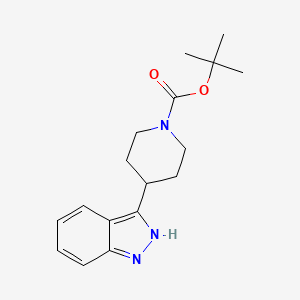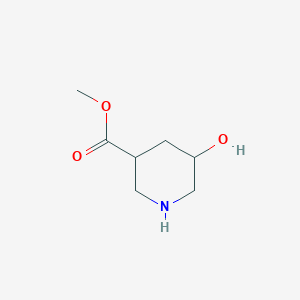
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Übersicht
Beschreibung
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a chemical compound that has gained much attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the pyrimidine family and has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
Potential as Dihydrofolate Reductase Inhibitors
- Structural characterization of dihydropyrimidine-5-carbonitrile derivatives reveals their potential as inhibitors of the human dihydrofolate reductase (DHFR) enzyme, crucial in cancer therapy (L. H. Al-Wahaibi et al., 2021).
Anticonvulsant Properties
- Certain dihydropyrimidine-5-carbonitrile derivatives have shown significant anticonvulsant effects, indicating potential in seizure treatment (M. Shaquiquzzaman et al., 2012).
Chemical Reactivity and Biological Evaluation
- The compound's derivatives exhibit diverse chemical reactivity, serving as building blocks for various nitrogen heterocyclic compounds. This versatility underlines its potential in drug development (O. Farouk et al., 2021).
Corrosion Inhibition
- A pyrimidine derivative has been found effective in inhibiting copper corrosion in saline environments, suggesting applications in material science and engineering (K. F. Khaled et al., 2011).
Molecular Docking and Synthesis Studies
- Substituted dihydropyrimidine-5-carbonitrile derivatives, through molecular docking studies, have shown affinity with the CDK4 protein, indicating potential for cancer treatment (M. R. Holam et al., 2022).
Spectroscopic Analysis and Potential as Chemotherapeutic Agent
- Spectroscopic studies of dihydropyrimidine-5-carbonitrile derivatives provide insights into their potential as chemotherapeutic agents (Y. Sert et al., 2014).
Antiproliferative Activity in Cancer Research
- Synthesized dihydropyrimidine-based compounds with pyrazoline moiety have shown notable antiproliferative activity against various cancer cell lines (F. Awadallah et al., 2013).
Antibacterial Activity
- Novel pyrimidine-based heterocycles synthesized from dihydropyrimidine-5-carbonitrile demonstrate significant antibacterial activity (W. Shehta et al., 2019).
Antimicrobial Evaluation
- New pyrimidines and condensed pyrimidines derived from dihydropyrimidine-5-carbonitrile have shown promising antimicrobial properties (Essam Abdelghani et al., 2017).
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-18-10-2-4-11(5-3-10)19-8-12-15-7-9(6-14)13(17)16-12/h2-5,7H,8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYRAXHKVWYFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



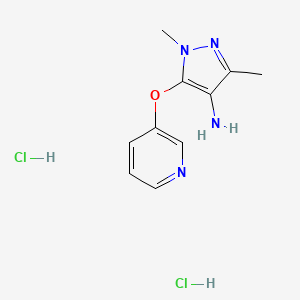
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)

![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
